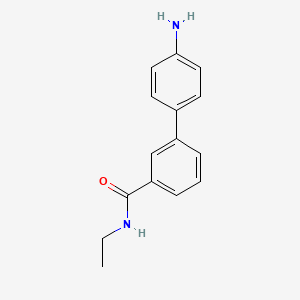

3-(4-Aminophenyl)-N-ethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Aminophenyl)-N-ethylbenzamide, also known as 4-aminophenyl N-ethylbenzamide, is a chemical compound that has been the subject of numerous scientific studies and applications in the fields of medicine, pharmacology, and biochemistry. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied for its potential role in the regulation of biochemical and physiological processes.

科学的研究の応用

-

Anti-rheumatoid arthritis activities

- Application: This compound has been used in the synthesis of novel 3-(4-aminophenyl) coumarins for the treatment of rheumatoid arthritis .

- Method: A series of novel 3-(4-aminophenyl) coumarins containing different substituents were synthesized .

- Results: Preliminary activity screening showed that compound 5e had the strongest inhibitory activity on the proliferation of fibroid synovial cells, and it also had inhibitory effect on RA-related cytokines IL-1, IL-6, and TNF-a .

-

Synthesis of 1,2,4-triazole-containing scaffolds

- Application: This compound has been used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

- Method: Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

-

Organic Light-Emitting Diodes (OLEDs)

- Application: This compound has been studied as a potential emitter material in OLEDs due to its fluorescent properties.

- Method: The specific method of application in OLEDs is not mentioned in the source.

- Results: The specific results or outcomes obtained are not mentioned in the source.

-

Spectroscopic characterization and molecular structure analysis

- Application: The molecular structure of this compound was studied with Density Functional Theory .

- Method: The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .

- Results: The specific results or outcomes obtained are not mentioned in the source .

-

- Application: This compound has been used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

- Method: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results: The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

-

Optoelectronic Processes in Covalent Organic Frameworks

- Application: This compound has been used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications .

- Method: The COFs were synthesized from electron-donating 9-ethyl-9H-carbazole-2,7-dicarboxaldehyde and electron-accepting tris-(4-aminophenyl)triazine .

- Results: The COFs showed a CO production rate of 102.7 μmol g−1 h−1 without a sacrificial donor or a co-catalyst .

-

- Application: This compound has been used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .

- Method: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results: The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .

-

Optoelectronic Processes in Covalent Organic Frameworks

- Application: This compound has been used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications .

- Method: The COFs were synthesized from electron-donating 9-ethyl-9H-carbazole-2,7-dicarboxaldehyde and electron-accepting tris-(4-aminophenyl)triazine .

- Results: The COFs showed a CO production rate of 102.7 μmol g−1 h−1 without a sacrificial donor or a co-catalyst .

特性

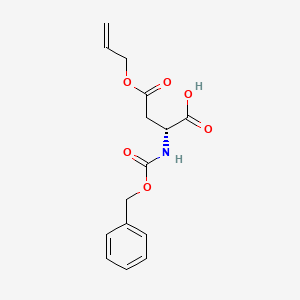

IUPAC Name |

3-(4-aminophenyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17-15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHRJNUFEJOBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718358 |

Source

|

| Record name | 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)-N-ethylbenzamide | |

CAS RN |

1345471-45-5 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxamide, 4′-amino-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)